4-Chlorocyclohexene
Overview
Description
4-Chlorocyclohexene is an organic compound with the molecular formula C₆H₉Cl. It is a derivative of cyclohexene, where one hydrogen atom is replaced by a chlorine atom at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorocyclohexene can be synthesized through the chlorination of cyclohexene. One common method involves the reaction of cyclohexene with hydrogen chloride in the presence of a catalyst such as zinc chloride. The reaction is typically carried out at room temperature, and the product is obtained through distillation .
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic chlorination of cyclohexene. The process involves bubbling hydrogen chloride gas through a mixture of cyclohexene and a catalyst, such as zinc chloride, at controlled temperatures. The reaction mixture is then purified to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorocyclohexene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form cyclohexadiene.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: Cyclohexadiene.
Oxidation: Epoxides or other oxidized derivatives
Scientific Research Applications
4-Chlorocyclohexene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Chemical Research: It is used in studying reaction mechanisms and kinetics .
Mechanism of Action
The mechanism of action of 4-Chlorocyclohexene in chemical reactions involves the interaction of the chlorine atom with various reagents. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom is removed along with a hydrogen atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
3-Chlorocyclohexene: Similar structure but with the chlorine atom at the third position.
Cyclohexene: The parent compound without the chlorine substitution.
Chlorocyclohexane: A fully saturated analog with a chlorine atom on the cyclohexane ring .
Uniqueness: 4-Chlorocyclohexene is unique due to its specific reactivity patterns, particularly in substitution and elimination reactions. Its position-specific chlorine atom allows for selective reactions that are not possible with other isomers or analogs .
Properties
IUPAC Name |
4-chlorocyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVDTXDSDVLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918791 | |
Record name | 4-Chlorocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-65-4 | |
Record name | 4-Chlorocyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorocyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the double bond in chlorocyclohexenes influence their thermal decomposition?
A: Research indicates that the position of the double bond relative to the chlorine atom in chlorocyclohexenes significantly impacts their thermal decomposition rate. While a β double bond shows no significant effect, an α double bond can increase the rate of hydrogen chloride elimination by approximately 100-fold. This difference highlights the importance of structural considerations in predicting the reactivity of these compounds. []
Q2: Can 4-chlorocyclohexene be synthesized efficiently, and what are the main byproducts?
A: A study investigating the synthesis of this compound from 1,4-cyclohexadiene and hydrogen chloride found that using zinc chloride as a catalyst and glacial acetic acid as a solvent led to a 75% yield of this compound. The main byproducts were dichlorocyclohexanes (21%) and unreacted 1,4-cyclohexadiene (4%). This method offers a relatively efficient route for this compound synthesis. []
Q3: Have there been any theoretical studies on the elimination kinetics of this compound?
A: Yes, theoretical calculations have been employed to investigate the gas-phase elimination kinetics of this compound. This research likely explored the reaction mechanisms and energy barriers involved in the elimination of hydrogen chloride from the molecule, providing valuable insights into its reactivity and potential applications. []
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